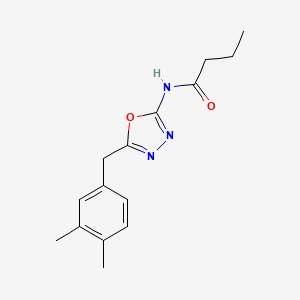

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide

Description

N-(5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3,4-dimethylbenzyl group and at the 2-position with a butyramide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, making it a common structural motif in medicinal chemistry.

Properties

IUPAC Name |

N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-4-5-13(19)16-15-18-17-14(20-15)9-12-7-6-10(2)11(3)8-12/h6-8H,4-5,9H2,1-3H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSPKVIYEOEKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)CC2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 3,4-dimethylbenzylhydrazine with butyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

Amidation Reaction: The resulting oxadiazole intermediate can then be reacted with butyric anhydride or butyryl chloride to form the final this compound compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyramide group or the benzyl substituent can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.

Materials Science: Oxadiazole derivatives are known for their photophysical properties and have been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Agricultural Chemistry: The compound has been evaluated for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Yield Trends : Moderate yields (~45–51%) across all derivatives suggest chain length minimally impacts synthesis efficiency under these conditions .

- Melting Points : Longer alkyl chains correlate with lower melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C), likely due to reduced crystallinity from increased flexibility .

- Optical Activity: The specific rotation ([α]D) varies nonlinearly with chain length, peaking at C6 (5c: +6.4°), indicating conformational preferences influenced by steric and electronic factors .

Structural Implications for the Target Compound:

The butyramide group in N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide may exhibit similar trends in solubility and crystallinity compared to longer-chain analogs. However, the oxadiazole core’s rigidity and electron-deficient nature could counteract the melting point depression observed in 5a–5d.

Comparison with N,O-Bidentate Directing Groups ()

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. While structurally distinct from the target compound, this highlights the importance of amide moieties in modulating reactivity. The butyramide group in the target compound may similarly act as a directing group, though its efficacy would depend on the oxadiazole ring’s electronic environment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.